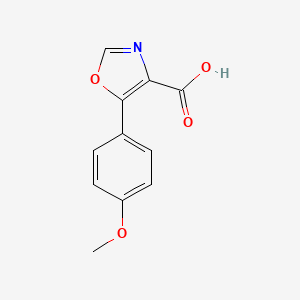

5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid

Overview

Description

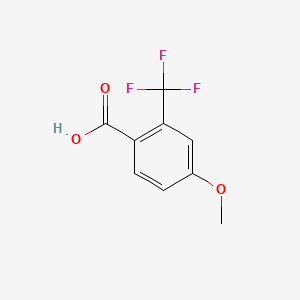

The compound “5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid” is likely an organic compound that contains an oxazole ring, a carboxylic acid group, and a methoxyphenyl group . Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring . The methoxyphenyl group is a phenyl ring with a methoxy group (-OCH3) attached .

Synthesis Analysis

While specific synthesis methods for “5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid” were not found, a related compound, “5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol”, was synthesized from 4-methoxybenzoic acid via Fischer’s esterification to 4-methoxybenzoate, which underwent hydrazinolysis and cyclization with phenyl isothiocyanate .

Scientific Research Applications

Synthesis and Physical-Chemical Research

The compound has been involved in the synthesis and physical-chemical research aiming at the development of new, low-toxic, and highly-efficient medicines with a wide spectrum of biological activity. This research involves methods such as alkylation, etherification, nucleophilic substitution, and various physical-chemical methods (elemental analysis, IR and UV spectrophotometry, NMR and mass spectrometry, thin-layer chromatography). The antimicrobial activity of newly synthesized compounds based on this structure has been investigated, showing significant antimicrobial activity influenced by the presence and nature of the substituents (Samelyuk & Kaplaushenko, 2013).

Corrosion Inhibition

Research on derivatives of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid has explored their utility in corrosion control. Specifically, a derivative, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, demonstrated exceptional inhibition performance on mild steel in hydrochloric acid medium, achieving inhibition efficiency up to 98%. The study highlights the compound's potential as a mixed inhibitor affecting both cathodic and anodic corrosion currents and its adsorption behavior, which suggests chemisorption (Bentiss et al., 2009).

Synthesis and Characterization of Derivatives

Various derivatives of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid have been synthesized and characterized, showing potential for pharmaceutical applications. For instance, derivatives have been explored for their swelling and antimicrobial efficacies, chemically modifying chitosan biopolymer. These studies demonstrate the compound's versatility and its derivatives' potential in creating materials with significant antimicrobial activities (Azmy et al., 2019).

Antimicrobial and Antifungal Activities

Further studies on the derivatives of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid have showcased their antimicrobial and antifungal potentials. For example, synthesis and properties exploration of pyrazole and 1,2,4-triazole derivatives have highlighted their strategic importance in modern medicine due to their chemical modifiability and significant pharmacological potential. Such research underscores the compound's relevance in creating new substances with potential antimicrobial and antifungal activities (Fedotov et al., 2022).

Enzymatic Inhibition and Biological Activity

The compound and its derivatives have also been investigated for their enzymatic inhibition capabilities and overall biological activity. Studies have identified certain derivatives as potent cholinesterase inhibitors, showcasing their potential in treating neurodegenerative diseases. These findings highlight the compound's utility in synthesizing biologically active molecules for potential therapeutic applications (Arfan et al., 2018).

Mechanism of Action

Target of Action

Similar compounds like 5-(4-methoxyphenyl)-1h-indoles and 5-(4-methoxyphenyl)-1h-imidazoles have been reported to inhibit the catalytic activity of mammalian 15-lipoxygenases (alox15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit alox15 in a substrate-specific manner . This suggests that 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid might interact with its target in a similar way, leading to changes in the target’s activity.

Biochemical Pathways

Alox15, a potential target of similar compounds, is involved in the metabolism of linoleic acid and arachidonic acid . Therefore, it’s plausible that 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid could affect these pathways and their downstream effects.

Result of Action

The inhibition of alox15 by similar compounds could potentially lead to changes in the production of certain metabolites, which could have various effects at the molecular and cellular levels .

properties

IUPAC Name |

5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)12-6-16-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXCIDWYZMBWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381549 | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

CAS RN |

89205-07-2 | |

| Record name | 5-(4-Methoxyphenyl)-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89205-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)

![Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1350604.png)